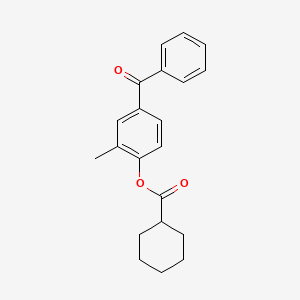

![molecular formula C20H18O4 B5675255 7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5675255.png)

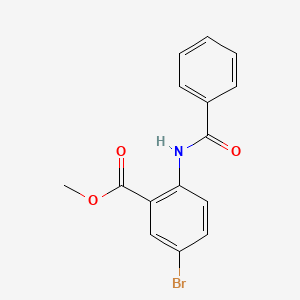

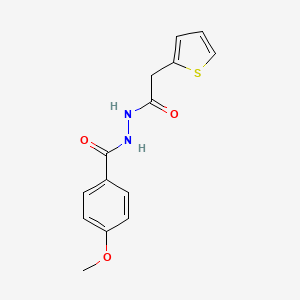

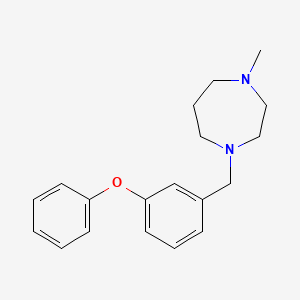

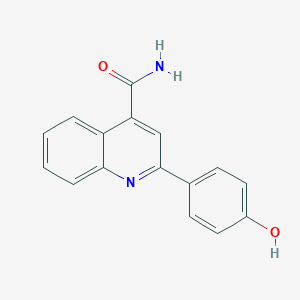

7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chromene derivatives typically involves etherification, oximation, and Beckmann rearrangement steps. For instance, compounds synthesized from rotenone and dimethyloxosulphonium methylide through a series of reactions have been characterized by 1H NMR, MS techniques, and elemental analysis, with their crystal structures determined by X-ray single crystal diffraction analysis (Xiaodong Chen, Jiao Ye, A. Hu, 2012).

Molecular Structure Analysis

Crystal and molecular structure studies, such as those conducted on derivatives of chromene, reveal intricate details like hydrogen bonding forming chain-like structures, contributing to the stability and properties of these molecules (M. Ladd, D. Povey, 1975).

Chemical Reactions and Properties

Chromene compounds undergo various chemical reactions, including the reaction with phosphonium salts under phase-transfer catalysis conditions, leading to the synthesis of benzopyranooxazol-8-ones among other products (C. Bezergiannidou‐Balouctsi et al., 1993). Additionally, the domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides showcases a method to synthesize chromen-4-one derivatives (Radha Bam, Wesley A. Chalifoux, 2018).

Physical Properties Analysis

The crystal structure features such as parallel sheets and hydrogen bonding play a significant role in determining the physical properties of chromene derivatives (A. Abou et al., 2012).

Chemical Properties Analysis

Various chromene derivatives exhibit significant antibacterial and antifungal activity, which can be further explored through molecular modeling and docking studies to understand their chemical properties and potential applications in medicinal chemistry (Devender Mandala et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Mecanismo De Acción

Target of Action

Similar compounds have been found to be effective inducers of oct3/4 , a transcription factor that plays a crucial role in maintaining pluripotency and self-renewal of embryonic stem cells .

Mode of Action

Compounds with similar structures have been shown to enhance the expression of oct3/4 at concentrations of 10 μm and 20 μm, increasing oct3/4 protein levels and promoting oct3/4-mediated transcriptional activation .

Biochemical Pathways

Given its potential role in enhancing oct3/4 expression, it may be involved in pathways related to stem cell pluripotency and differentiation .

Pharmacokinetics

The compound is soluble in DMF and DMSO, suggesting it may have good bioavailability .

Result of Action

Its potential role in enhancing oct3/4 expression suggests it may influence cellular differentiation and maintain the pluripotency of stem cells .

Action Environment

The compound is stable under dry conditions and at room temperature , suggesting that these factors may influence its activity.

Propiedades

IUPAC Name |

7-[(4-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-22-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-2-4-18(16)20(21)24-19(17)11-15/h5-11H,2-4,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABIQKHZRFLLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)

![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)

![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)

![5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5675218.png)

![6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)

![{methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}[2-(methylthio)phenyl]acetic acid](/img/structure/B5675241.png)

![2-benzyl-9-(2-ethoxypropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675246.png)